methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate
Description
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is a carbamate derivative featuring a 1-benzothiophene core linked to a propan-2-yl chain and a methyl carbamate group. Carbamates are widely studied for their stability and bioactivity, making this compound a candidate for therapeutic or agrochemical applications.
Properties
IUPAC Name |
methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9(14-13(15)16-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAVFPUCNSAJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate typically involves the following steps:
Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophenol and acyl chlorides.
Alkylation: The benzothiophene intermediate is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.
Carbamate Formation: The final step involves the reaction of the alkylated benzothiophene with methyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.
Reduction: Formation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]amine.
Substitution: Introduction of various functional groups at the benzothiophene ring.
Scientific Research Applications
Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carbamate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate with structurally related compounds from the evidence:
Key Differences and Implications
Benzothiophene vs. Other Heterocycles: The target compound’s benzothiophene core distinguishes it from carbamates with phenyl or thiazole groups (e.g., compound 27a in ).
Carbamate Substituents :
- Methyl carbamate in the target compound offers lower steric hindrance than bulkier ethyl or benzyl carbamates (e.g., compounds in –7), which may influence solubility and membrane permeability.
Biological Activity :
- While direct data on the target compound’s activity is unavailable, Schiff bases derived from 1-benzothiophene-3-carbaldehyde (e.g., ) show antimicrobial activity (MIC: 25–50 µg/mL). This suggests that the benzothiophene-carbamate hybrid may retain or enhance such activity, warranting further testing .
Synthetic Accessibility :
- The synthesis of carbamates like the target compound likely follows routes similar to those in (e.g., coupling of amines with chloroformates). However, the benzothiophene moiety may require specialized heterocyclic synthesis steps, increasing complexity compared to simpler analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
